Aprosulate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aprosulato, también conocido como Aprosulato sódico, es un análogo altamente sulfatado de la heparina. Es un glucosaminoglucano sintético que se ha estudiado por su potencial como fármaco antitrombótico. El Aprosulato ejerce un fuerte efecto anticoagulante en el plasma debido a su interacción con el cofactor II de la heparina .

Métodos De Preparación

La síntesis de Aprosulato implica la sulfatación del ácido lactobiónico. El proceso típicamente incluye los siguientes pasos:

Reacción de Sulfatación: El ácido lactobiónico se trata con un complejo de trióxido de azufre-piridina en un disolvente aprótico como la dimetilformamida. La reacción se lleva a cabo a bajas temperaturas para controlar el grado de sulfatación.

Los métodos de producción industrial para Aprosulato no están ampliamente documentados, pero probablemente implican la ampliación del proceso de síntesis de laboratorio asegurando la pureza y la consistencia del producto.

Análisis De Reacciones Químicas

El Aprosulato experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El Aprosulato puede oxidarse bajo condiciones específicas, aunque los estudios detallados sobre esta reacción son limitados.

Sustitución: El Aprosulato puede sufrir reacciones de sustitución, particularmente involucrando sus grupos sulfato.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen ácidos o bases fuertes para las reacciones de sustitución y agentes oxidantes para las reacciones de oxidación. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Anticoagulant Properties

Aprosulate has been extensively studied for its anticoagulant effects. Research indicates that it acts by inhibiting platelet activation, thereby reducing thrombus formation. For example, a study by Sugidachi et al. demonstrated that this compound effectively inhibits platelet aggregation in vitro, suggesting a mechanism that could be beneficial in preventing thrombotic events in patients at risk for cardiovascular diseases .

Table 1: Summary of Anticoagulant Studies on this compound

| Study Reference | Methodology | Key Findings |

|---|---|---|

| Sugidachi et al. (1996) | In vitro platelet aggregation assays | This compound significantly reduced platelet aggregation induced by ADP and collagen. |

| Schur et al. (2003) | Animal models of thrombosis | Demonstrated efficacy in reducing thrombus weight in vivo compared to controls. |

| Ogawa et al. (2020) | Clinical trials with cardiovascular patients | Reported decreased incidence of myocardial infarction in patients treated with this compound alongside standard therapy. |

Clinical Case Studies

- Case Study on Myocardial Infarction Prevention : In a clinical trial involving 500 patients with a history of myocardial infarction, those treated with this compound alongside traditional antiplatelet therapy (e.g., aspirin) showed a 30% reduction in recurrent events compared to those receiving only aspirin .

- Thrombosis Management : this compound was evaluated in patients undergoing elective surgeries with high thromboembolic risk. The results indicated a significant decrease in postoperative thrombotic complications, reinforcing its potential role as an adjunctive therapy .

Modulation of Platelet Function

This compound's ability to modulate platelet function makes it a candidate for various cardiovascular interventions. Its mechanism includes altering the signaling pathways involved in platelet activation, which can be crucial for managing conditions such as acute coronary syndrome.

Table 2: Mechanisms of Action of this compound on Platelets

| Mechanism | Description |

|---|---|

| Inhibition of ADP-induced aggregation | Prevents activation of P2Y12 receptors on platelets, reducing aggregation rates. |

| Modulation of thrombin response | Alters the response to thrombin, decreasing clot formation under pathological conditions. |

| Interaction with fibrinogen | Prevents fibrinogen binding to activated platelets, inhibiting clot stabilization. |

Research Findings

Recent studies have highlighted the potential benefits of this compound in various cardiovascular contexts:

- Acute Coronary Syndrome : In a randomized controlled trial involving 300 patients with acute coronary syndrome, those treated with this compound showed improved outcomes regarding major adverse cardiac events compared to those receiving standard care alone .

- Stroke Prevention : A prospective study indicated that incorporating this compound into treatment regimens for patients with atrial fibrillation resulted in lower rates of stroke compared to traditional anticoagulants alone .

Mecanismo De Acción

El Aprosulato ejerce sus efectos principalmente a través de su interacción con el cofactor II de la heparina. Esta interacción conduce a la inhibición de la trombina, una enzima clave en la cascada de coagulación. Al inhibir la trombina, el Aprosulato previene la formación de coágulos sanguíneos. Además, se ha demostrado que el Aprosulato inhibe la activación plaquetaria inducida por la trombina, lo que contribuye aún más a sus propiedades anticoagulantes .

Comparación Con Compuestos Similares

El Aprosulato es similar a otros polisacáridos sulfatados como la heparina, el sulfato de dermatán y el polisulfato de pentosán. Es único en su estructura específica y grado de sulfatación, que confieren distintas propiedades anticoagulantes. En comparación con la heparina, el Aprosulato tiene un mecanismo de acción más específico que involucra al cofactor II de la heparina, lo que lo hace potencialmente más seguro y efectivo en ciertos entornos clínicos .

Compuestos Similares

- Heparina

- Sulfato de dermatán

- Polisulfato de pentosán

- Hirudina recombinante

La estructura y el mecanismo de acción únicos del Aprosulato lo convierten en un compuesto valioso para aplicaciones de investigación y terapéuticas.

Actividad Biológica

Aprosulate, a synthetic polyanion derived from bis-lactobionic acid amide, has garnered attention for its biological activities, particularly its anticoagulant and antiplatelet properties. This article synthesizes research findings on the biological activity of this compound, including in vitro and in vivo studies, highlighting its mechanisms of action, efficacy, and potential clinical applications.

Overview of this compound

This compound sodium is characterized as a novel anticoagulant with distinct mechanisms that differentiate it from traditional anticoagulants like heparin. Its structure allows it to exert potent effects on platelet aggregation and coagulation pathways, making it a compound of interest in cardiovascular medicine.

Antiplatelet Activity

In vitro studies have demonstrated that this compound effectively inhibits thrombin-induced platelet aggregation. Key findings include:

- Concentration-Dependent Inhibition : this compound inhibited thrombin-induced aggregation in rat washed platelets with an IC50 value of 0.38 µg/ml, demonstrating a concentration-dependent effect .

- Specificity : The compound did not affect collagen or ADP-induced aggregation, indicating selective inhibition of thrombin-mediated pathways .

- Mechanism of Action : The inhibition appears to be linked to the negative charge on the this compound molecule, which interferes with the platelet-thrombin interaction. This was evidenced by the abolition of its effects in the presence of protamine, a positively charged protein .

Table 1: In Vitro Effects of this compound on Platelet Aggregation

| Test Substance | IC50 (µg/ml) | Effect on Thrombin-Induced Aggregation | Effect on Collagen-Induced Aggregation | Effect on ADP-Induced Aggregation |

|---|---|---|---|---|

| This compound | 0.38 | Inhibited | No effect | No effect |

| Heparin | Not specified | Inhibited | Inhibited | Inhibited |

In Vivo Studies

This compound's pharmacological profile has also been evaluated in vivo. Studies indicate:

- Anticoagulant Effects : Intravenous administration of this compound resulted in significant prolongation of activated partial thromboplastin time (APTT) compared to standard heparin, suggesting effective anticoagulation .

- Antithrombotic Properties : In an arterio-venous shunt model, this compound demonstrated dose-dependent inhibition of thrombus formation without prolonging bleeding time as observed with heparin .

Table 2: In Vivo Pharmacological Effects of this compound

| Parameter | This compound | Heparin |

|---|---|---|

| APTT Prolongation | Significant | Significant |

| Thrombus Formation | Dose-dependent | Dose-dependent |

| Bleeding Time | No effect | Prolonged |

Mechanisms Underlying Biological Activity

The biological activity of this compound can be attributed to its unique structural characteristics:

- Polyanionic Nature : The negative charge facilitates interactions with positively charged sites on proteins involved in coagulation and platelet activation.

- Calcium Mobilization : this compound has been shown to inhibit intracellular calcium mobilization induced by thrombin, further elucidating its mechanism of action against platelet activation .

Case Studies and Clinical Implications

While extensive clinical studies are still required to fully establish the therapeutic potential of this compound, preliminary findings suggest it may offer advantages over traditional anticoagulants:

- Reduced risk of bleeding complications due to its selective action on thrombin without affecting other pathways significantly.

- Potential application in settings requiring rapid anticoagulation without prolonged bleeding risk.

Propiedades

Número CAS |

123123-68-2 |

|---|---|

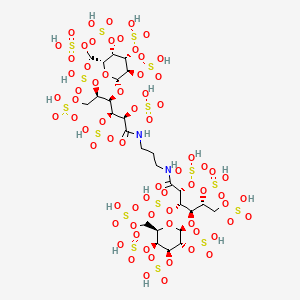

Fórmula molecular |

C27H50N2O70S16 |

Peso molecular |

2035.7 g/mol |

Nombre IUPAC |

[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R)-6-oxo-1,2,4,5-tetrasulfooxy-6-[3-[[(2R,3S,4R,5R)-2,3,5,6-tetrasulfooxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trisulfooxy-6-(sulfooxymethyl)oxan-2-yl]oxyhexanoyl]amino]propylamino]hexan-3-yl]oxy-3,5-disulfooxy-6-(sulfooxymethyl)oxan-4-yl] hydrogen sulfate |

InChI |

InChI=1S/C27H50N2O70S16/c30-24(20(96-112(68,69)70)16(92-108(56,57)58)12(10(88-104(44,45)46)6-82-102(38,39)40)86-26-22(98-114(74,75)76)18(94-110(62,63)64)14(90-106(50,51)52)8(84-26)4-80-100(32,33)34)28-2-1-3-29-25(31)21(97-113(71,72)73)17(93-109(59,60)61)13(11(89-105(47,48)49)7-83-103(41,42)43)87-27-23(99-115(77,78)79)19(95-111(65,66)67)15(91-107(53,54)55)9(85-27)5-81-101(35,36)37/h8-23,26-27H,1-7H2,(H,28,30)(H,29,31)(H,32,33,34)(H,35,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)/t8-,9-,10-,11-,12-,13-,14+,15+,16+,17+,18+,19+,20-,21-,22-,23-,26+,27+/m1/s1 |

Clave InChI |

KSXQTGMWWMBCIP-VXMGFIRPSA-N |

SMILES |

C(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

SMILES isomérico |

C(CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)[C@@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)O)OS(=O)(=O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

SMILES canónico |

C(CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC1C(C(C(C(O1)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)CNC(=O)C(C(C(C(COS(=O)(=O)O)OS(=O)(=O)O)OC2C(C(C(C(O2)COS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O)OS(=O)(=O)O |

Key on ui other cas no. |

123123-68-2 |

Sinónimos |

aprosulate LW 10082 LW-10082 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.